molecular formula C9H17ClN2O4 B2463223 (2S,3S)-3-Hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoic acid;hydrochloride CAS No. 2490322-79-5

(2S,3S)-3-Hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoic acid;hydrochloride

Cat. No.: B2463223
CAS No.: 2490322-79-5
M. Wt: 252.7
InChI Key: KYWZIDBJAJTCEY-MKXDVQRUSA-N
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Description

(2S,3S)-3-Hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoic acid;hydrochloride is a useful research compound. Its molecular formula is C9H17ClN2O4 and its molecular weight is 252.7. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of EN300-26959933 are currently unknown. The compound is a derivative of 3-amino-2-hydroxybutanoic acids , which have been linked to a wide range of biological activities, including antibiotic, antifungal, and antitumor agents, as well as protease inhibition . .

Biochemical Pathways

The biochemical pathways affected by EN300-26959933 are currently unknown. Given the broad biological activities of 3-amino-2-hydroxybutanoic acids , it is possible that EN300-26959933 could affect multiple pathways.

Biological Activity

(2S,3S)-3-Hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoic acid; hydrochloride, commonly referred to as a pyrrolidine derivative, has garnered interest in pharmacological research due to its potential biological activities. This compound is characterized by its unique structural features, which include a hydroxyl group and a pyrrolidine moiety. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure

The compound's chemical structure can be represented as follows:

  • IUPAC Name : (2S,3S)-3-Hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoic acid; hydrochloride
  • Chemical Formula : C₁₃H₁₈N₂O₄·HCl
  • Molecular Weight : Approximately 302.75 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various derivatives of pyrrolidine compounds. For instance, derivatives similar to (2S,3S)-3-hydroxybutanoic acid have demonstrated significant activity against Gram-positive bacteria and fungi. The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Pathogen Activity
Staphylococcus aureusInhibitory effects observed
Acinetobacter baumanniiModerate activity
Candida albicansEffective against resistant strains

Research indicates that the compound may act synergistically with other antimicrobial agents, enhancing its efficacy against multidrug-resistant pathogens .

Anticancer Activity

The anticancer properties of (2S,3S)-3-hydroxybutanoic acid derivatives have been explored in various cell lines. Notably, studies involving human lung cancer cell lines (A549) have shown that these compounds can induce apoptosis and inhibit cell proliferation.

Key Findings :

  • Cell Line : A549 (human lung cancer)
  • Mechanism : Induction of apoptosis via mitochondrial pathways
  • IC50 Values : Varying concentrations exhibit cytotoxic effects with IC50 values ranging from 10 µM to 50 µM depending on the derivative .

Other Pharmacological Effects

In addition to antimicrobial and anticancer activities, (2S,3S)-3-hydroxybutanoic acid has been investigated for its potential neuroprotective effects. Preliminary studies suggest that it may help in mitigating oxidative stress in neuronal cells, which is crucial for conditions like Alzheimer's disease.

Case Studies

  • Study on Antimicrobial Resistance :
    • A study published in Antimicrobial Agents and Chemotherapy evaluated the effectiveness of various pyrrolidine derivatives against resistant strains of Staphylococcus aureus. The results indicated a significant reduction in bacterial load when treated with the compound at concentrations above 25 µM .
  • Anticancer Efficacy in Lung Cancer Models :
    • A comprehensive study assessed the cytotoxic effects of (2S,3S)-3-hydroxybutanoic acid on A549 cells. The researchers found that the compound not only inhibited cell growth but also triggered apoptotic pathways through caspase activation .

Properties

IUPAC Name

(2S,3S)-3-hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O4.ClH/c1-5(12)7(9(14)15)11-8(13)6-3-2-4-10-6;/h5-7,10,12H,2-4H2,1H3,(H,11,13)(H,14,15);1H/t5-,6-,7-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYWZIDBJAJTCEY-MKXDVQRUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)C1CCCN1)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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